3-(1,3-benzodioxol-5-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)acrylamide

Medicinal Chemistry pKa Modulation Ligand Design

3-(1,3-Benzodioxol-5-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)acrylamide (molecular formula C13H12N2O3S; exact mass 276.06 g/mol) is a research-grade cinnamamide derivative that integrates a 1,3-benzodioxole aromatic donor, an α,β-unsaturated carbonyl linker, and a 4,5-dihydrothiazole (thiazoline) heterocycle. While the benzodioxole-acrylamide motif is shared with several bioactive compounds such as the phenyl-thiazole analog CHEBI:121355, the presence of the partially saturated, non-aromatic thiazoline ring is the distinguishing structural feature of this compound.

Molecular Formula C13H12N2O3S
Molecular Weight 276.31 g/mol
Cat. No. B5823081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,3-benzodioxol-5-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)acrylamide
Molecular FormulaC13H12N2O3S
Molecular Weight276.31 g/mol
Structural Identifiers
SMILESC1CSC(=N1)NC(=O)C=CC2=CC3=C(C=C2)OCO3
InChIInChI=1S/C13H12N2O3S/c16-12(15-13-14-5-6-19-13)4-2-9-1-3-10-11(7-9)18-8-17-10/h1-4,7H,5-6,8H2,(H,14,15,16)/b4-2+
InChIKeyMQHWOBFHOHNYIW-DUXPYHPUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1,3-Benzodioxol-5-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)acrylamide – Procurement-Ready Profile and Class Distinction


3-(1,3-Benzodioxol-5-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)acrylamide (molecular formula C13H12N2O3S; exact mass 276.06 g/mol) is a research-grade cinnamamide derivative that integrates a 1,3-benzodioxole aromatic donor, an α,β-unsaturated carbonyl linker, and a 4,5-dihydrothiazole (thiazoline) heterocycle . While the benzodioxole-acrylamide motif is shared with several bioactive compounds such as the phenyl-thiazole analog CHEBI:121355, the presence of the partially saturated, non-aromatic thiazoline ring is the distinguishing structural feature of this compound [1].

Why 3-(1,3-Benzodioxol-5-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)acrylamide Cannot Be Replaced by Generic Acrylamide or Thiazole Analogs


Simple replacement of 3-(1,3-benzodioxol-5-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)acrylamide with an aromatic thiazole or unsubstituted acrylamide is not scientifically rational. The 4,5-dihydrothiazole ring introduces a basic, sp³-hybridized nitrogen (predicted pKa ≈ 5.5) that is protonated under physiological conditions, whereas the corresponding thiazole nitrogen is essentially non-basic (pKa ~2.5) [1]. This shift in charge state alters hydrogen-bonding capacity, solubility, and target recognition. Furthermore, the conformational flexibility of the saturated thiazoline ring, in contrast to the rigid, planar thiazole, enables distinct binding modes within protein active sites. Consequently, data obtained from thiazole-based analogs (e.g., CHEBI:121355) or fully aromatic benzothiazole-acrylamides [2] cannot be extrapolated to predict the behavior of this dihydrothiazole derivative.

3-(1,3-Benzodioxol-5-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)acrylamide – Quantitative Differentiation Evidence for Procurement Decisions


Structural and Electronic Differentiation: Thiazoline vs. Thiazole Basicity

The target compound contains a 4,5-dihydrothiazole ring, which is fundamentally more basic than the aromatic thiazole ring found in analogs such as (2E)-3-(1,3-Benzodioxol-5-yl)-N-(1,3-thiazol-2-yl)acrylamide. The thiazoline nitrogen is predicted to have a conjugate acid pKa of 5.5–6.0, making it partially protonated at pH 7.4, whereas the thiazole analog remains neutral [1]. This difference directly impacts solubility, hydrogen-bond donor potential, and electrostatic interactions with biological targets. No direct experimental pKa for the exact compound is available; all values are computational predictions [2].

Medicinal Chemistry pKa Modulation Ligand Design

Physicochemical Property Comparison with Cancer Stem Cell Inhibitor ML-243

ML-243 [(E)-N-(4,5-dihydrothiazol-2-yl)-3-(4-ethylphenyl)acrylamide] is a well-characterized breast cancer stem cell inhibitor (EC50 = 2.0 µM, 32-fold CSC selectivity) that shares the same dihydrothiazole-acrylamide scaffold . The target compound replaces the lipophilic 4-ethylphenyl group with a 1,3-benzodioxole moiety. Computed logP values are 1.8 for the target compound and 3.1 for ML-243, a decrease of 1.3 log units, indicating substantially lower hydrophobicity [1]. Similarly, topological polar surface area (TPSA) increases from 49 Ų (ML-243) to 80 Ų (target compound), mainly due to the additional dioxole oxygens. These differences predict improved solubility and reduced passive membrane permeability relative to ML-243.

Drug Physicochemistry Lipophilicity Cancer Stem Cells

Conformational Flexibility and Rotatable Bond Count

The 4,5-dihydrothiazole ring introduces two tetrahedral carbon atoms (C4 and C5), generating a non-planar five-membered ring with a defined puckering envelope. In contrast, the aromatic thiazole ring in analogs such as (2E)-3-(1,3-benzodioxol-5-yl)-N-(1,3-thiazol-2-yl)acrylamide is purely planar . The target compound has 4 rotatable bonds versus 3 for the thiazole analog, and the dihydrothiazole ring can sample multiple low-energy conformations. Molecular mechanics calculations (MMFF94) indicate an energy barrier of ~3.5 kcal/mol for ring inversion in the dihydrothiazole, compared to a planar minimum for the thiazole [1].

Molecular Flexibility Binding Entropy Pharmacophore Matching

Purity and Analytical Characterization Standards for Batch-to-Batch Consistency

Commercial supplies of 3-(1,3-benzodioxol-5-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)acrylamide are typically provided at ≥95% purity (HPLC 254 nm), with confirmation by LC-MS and ¹H NMR . While this purity level is standard for research-grade acrylamides, the dihydrothiazole ring can undergo slow oxidation to the thiazole when exposed to air over months, which is not observed in the fully aromatic thiazole analog. Therefore, argon-atmosphere storage at -20°C is recommended, with purity re-analysis every 6 months if used in quantitative assays [1]. This storage requirement differs from the room-temperature stability of thiazole-based comparators.

Analytical Chemistry Quality Control LC-MS Validation

Data Availability and Direct Comparative Limitation Statement

It must be explicitly noted that no peer-reviewed, head-to-head bioactivity comparisons between the target compound and its closest analogs (e.g., ML-243 or CHEBI:121355) have been published as of April 2026. The Ki values for amyloid-beta binding (4.31 nM) reported in BindingDB and attributed to CHEMBL4175800 correspond to a structurally distinct benzothiophene derivative, not the target compound [1]. Therefore, all quantitative differentiation claims above rest on computational property predictions and class-level chemical reasoning. Procurement value is accordingly predicated on its novelty as a structurally differentiated screening compound rather than on validated superiority over existing alternatives [2].

Data Completeness Screening Strategy Novel Scaffold

3-(1,3-Benzodioxol-5-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)acrylamide – Evidence-Based Application Scenarios for Scientific Procurement


Development of Novel Cancer Stem Cell Inhibitors with Improved Drug-Like Properties

The target compound shares the dihydrothiazole-acrylamide scaffold with ML-243, a benchmark breast CSC inhibitor (EC50 2.0 µM) . Replacing the 4-ethylphenyl group with the 1,3-benzodioxole moiety reduces logP by 1.3 units and increases TPSA by 31 Ų, predicting enhanced solubility and a modified pharmacokinetic profile. This makes it a logical starting point for medicinal chemistry optimization programs aiming to retain CSC potency while addressing the solubility limitations frequently encountered with ML-243.

Chemical Probe for Investigating the Role of Thiazoline Basicity in Target Engagement

With a predicted pKa shift of ~3 log units relative to aromatic thiazole analogs, this compound can serve as a tool molecule to interrogate the contribution of ligand basicity to target binding in biochemical and cellular assays [1]. When run in parallel with its thiazole counterpart, differential activity can map electrostatic hot spots within active sites, aiding in pharmacophore model refinement.

Screening Library Diversification with a Conformationally Flexible Acrylamide Scaffold

The non-planar dihydrothiazole ring and additional rotatable bond introduce conformational diversity absent from thiazole-based screening compounds . Commercial compound libraries seeking to maximize shape and scaffold diversity should include this molecule to cover chemical space not sampled by flat, aromatic heterocycles. Its computed drug-like properties (MW <300, TPSA <100 Ų, logP <2) further support its inclusion in fragment- and lead-like subsets.

Starting Point for Serine/Threonine Hydrolase or Amyloid-Related Target Screening

Acrylamide electrophiles have a well-established role in covalent targeting of cysteine residues, and the benzodioxole motif appears in molecules interacting with amyloid and cholinesterase targets [2]. Although no direct data exist for this compound, its structural elements recommend it as a screening candidate against these classes. Its relatively low MW (276 Da) allows ample room for structural elaboration upon hit identification.

Quote Request

Request a Quote for 3-(1,3-benzodioxol-5-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.